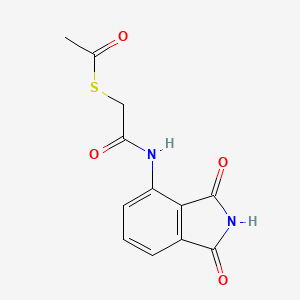

S-(2-((1,3-dioxoisoindolin-4-il)amino)-2-oxoethyl) etanotioato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate is a compound with a complex structure that includes a phthalimide moiety

Aplicaciones Científicas De Investigación

S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The compound, also known as S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate, primarily targets Histone Deacetylase-3 (HDAC3) . HDAC3 is a member of the class-I histone deacetylases, which are zinc-dependent enzymes that catalyze the removal of acetyl groups from histone lysine residues . They play a crucial role in the regulation of gene expression and cell proliferation .

Mode of Action

The compound is designed to work as a selective degrader of HDAC3 . It interacts with HDAC3, inhibiting its activity and leading to changes in the acetylation status of histones . This can alter gene expression and influence various cellular processes .

Biochemical Pathways

The inhibition of HDAC3 affects the epigenetic regulation of gene expression . Dysregulation of HDAC3’s epigenetic activity has been implicated in a wide range of diseases, including cancer . Therefore, the compound’s action on HDAC3 can potentially influence disease progression and treatment outcomes .

Result of Action

The compound’s interaction with HDAC3 leads to changes in gene expression, which can have various molecular and cellular effects . The specific effects would depend on the context, including the specific genes affected and the type of cells involved .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps. One common approach is to start with the phthalimide derivative, which undergoes a series of reactions including amination, acylation, and thiolation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions are common, where the ethanethioate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide

- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate

Uniqueness

S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate is unique due to its specific structure, which includes both a phthalimide and an ethanethioate group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .

Actividad Biológica

S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C16H12N2O3S and has a molecular weight of 312.34 g/mol. The structure features a dioxoisoindoline moiety, which is known for its biological significance in medicinal chemistry.

Synthesis

The synthesis of S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate typically involves multi-step organic reactions including esterification and amination processes. For instance, the synthesis may start with the reaction of isoindoline derivatives with thioacetic acid under controlled conditions to yield the desired thioester product .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate against various bacterial and fungal strains. The compound has demonstrated significant activity against:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : Some activity noted against Pseudomonas aeruginosa.

- Fungal strains : Exhibits antifungal properties against Candida albicans.

The Minimum Inhibitory Concentration (MIC) values vary based on the specific strain tested, with some compounds showing MIC values as low as 625 µg/mL against certain strains .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines, although detailed mechanisms remain to be elucidated. The dioxoisoindoline structure is particularly relevant as it has been associated with apoptosis induction in cancer cells .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 625 |

| B | Enterococcus faecalis | 1250 |

| C | Pseudomonas aeruginosa | 1000 |

| D | Candida albicans | 500 |

Case Study: Antibacterial Screening

A recent study screened multiple derivatives of the compound for antibacterial activity. The results indicated that modifications to the dioxoisoindoline moiety significantly impacted efficacy. For example, derivatives with additional functional groups exhibited enhanced activity against resistant strains of bacteria .

Propiedades

IUPAC Name |

S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-6(15)19-5-9(16)13-8-4-2-3-7-10(8)12(18)14-11(7)17/h2-4H,5H2,1H3,(H,13,16)(H,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCLGZQBXOYSNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)NC1=CC=CC2=C1C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.